Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine
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Overview
Description
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is a synthetic peptide composed of repeating units of glycine and L-alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids like hydrochloric acid or enzymes like proteases.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as carbodiimides and succinimides are used for introducing new functional groups.
Major Products Formed
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Oxidation: Leads to the formation of oxidized amino acid residues.
Substitution: Produces modified peptides with new functional groups.
Scientific Research Applications
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and stability.
Materials Science: Utilized in the development of novel biomaterials and nanostructures.
Mechanism of Action
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanine: A simpler dipeptide with similar structural properties.
L-alanyl-glycine: Another dipeptide with a reversed sequence of amino acids.
L-alanyl-L-alanine: A dipeptide composed of two L-alanine residues.
Uniqueness
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is unique due to its repetitive sequence, which imparts distinct structural and functional properties. This makes it particularly useful for studying the effects of sequence repetition on peptide behavior and interactions .
Properties
CAS No. |
560114-82-1 |
---|---|
Molecular Formula |
C20H34N8O9 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H34N8O9/c1-9(25-13(29)5-21)17(33)22-6-14(30)26-10(2)18(34)23-7-15(31)27-11(3)19(35)24-8-16(32)28-12(4)20(36)37/h9-12H,5-8,21H2,1-4H3,(H,22,33)(H,23,34)(H,24,35)(H,25,29)(H,26,30)(H,27,31)(H,28,32)(H,36,37)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
RYYAEBNJKFAFMW-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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